molecular formula C16H18N2O B2405601 (4-Allyloxy-benzyl)-pyridin-3-ylmethyl-amine CAS No. 774190-49-7

(4-Allyloxy-benzyl)-pyridin-3-ylmethyl-amine

Cat. No.: B2405601
CAS No.: 774190-49-7
M. Wt: 254.333
InChI Key: IFPAHRPEBBRZME-UHFFFAOYSA-N
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Description

(4-Allyloxy-benzyl)-pyridin-3-ylmethyl-amine is a chemical compound that has garnered interest in various fields of scientific research. This compound features a pyridine ring substituted with a benzyl group that is further functionalized with an allyloxy group. The unique structure of this compound makes it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Allyloxy-benzyl)-pyridin-3-ylmethyl-amine typically involves multi-step organic reactions. One common method involves the reaction of 4-allyloxybenzyl alcohol with pyridine-3-carboxaldehyde in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Allyloxy-benzyl)-pyridin-3-ylmethyl-amine can undergo various types of chemical reactions, including:

    Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) can be employed under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-allyloxybenzaldehyde or 4-allyloxybenzoic acid.

    Reduction: Formation of (4-allyloxy-benzyl)-piperidin-3-ylmethyl-amine.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4-Allyloxy-benzyl)-pyridin-3-ylmethyl-amine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or antiviral properties, making it a candidate for drug development .

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may act as an inhibitor of specific enzymes or receptors, contributing to the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the production of advanced materials. Its functional groups allow for the creation of polymers or coatings with specific properties, such as enhanced durability or antimicrobial activity.

Mechanism of Action

The mechanism of action of (4-Allyloxy-benzyl)-pyridin-3-ylmethyl-amine involves its interaction with molecular targets such as enzymes or receptors. The pyridine ring can participate in hydrogen bonding or π-π interactions, while the allyloxy and benzyl groups can enhance the compound’s binding affinity. These interactions can modulate the activity of the target proteins, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

    (4-Allyloxy-benzyl)-pyridin-2-ylmethyl-amine: Similar structure but with the pyridine ring substituted at the 2-position.

    (4-Allyloxy-benzyl)-pyridin-4-ylmethyl-amine: Similar structure but with the pyridine ring substituted at the 4-position.

    (4-Allyloxy-benzyl)-pyridin-3-ylmethyl-amine hydrochloride: The hydrochloride salt form of the compound.

Uniqueness

This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the allyloxy group provides additional sites for chemical modification, enhancing its versatility in synthetic applications.

Properties

IUPAC Name

1-(4-prop-2-enoxyphenyl)-N-(pyridin-3-ylmethyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O/c1-2-10-19-16-7-5-14(6-8-16)11-18-13-15-4-3-9-17-12-15/h2-9,12,18H,1,10-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFPAHRPEBBRZME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=C(C=C1)CNCC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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